molecular formula C4H11BO2 B2911937 Tert-butylboronic Acid CAS No. 86253-12-5

Tert-butylboronic Acid

Cat. No.: B2911937
CAS No.: 86253-12-5
M. Wt: 101.94
InChI Key: FTPPXKVBGUSCNZ-UHFFFAOYSA-N
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Description

Tert-butylboronic acid is an organoboron compound that has gained significant attention in various fields of chemistry due to its unique properties and versatile applications. It is a boronic acid derivative with a tert-butyl group attached to the boron atom, making it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

Tert-butylboronic Acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . The primary targets of this compound in this reaction are the palladium (II) complexes .

Mode of Action

In the Suzuki-Miyaura coupling reaction, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conditions are exceptionally mild and functional group tolerant .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki-Miyaura coupling reaction pathway . This pathway involves the formation of a new carbon-carbon bond through the interaction of an organoboron compound (like this compound) with a halide under the action of a palladium catalyst .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The result of this compound’s action in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, due to its high efficiency and selectivity .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a palladium catalyst and a base . The reaction is typically carried out in an organic solvent at elevated temperatures . The yield and efficiency of the reaction can be influenced by the choice of base, the solvent, and the temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butylboronic acid can be synthesized through several methods. One common approach involves the reaction of tert-butyl lithium with trimethyl borate, followed by hydrolysis. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

(CH3\text{(CH}_3(CH3​

Biological Activity

Tert-butylboronic acid (TBBA), a member of the boronic acid family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of TBBA, including its anticancer, antibacterial, and transport facilitation capabilities. The findings are supported by various studies, case reports, and data tables summarizing key research outcomes.

Overview of this compound

  • Chemical Structure : TBBA is characterized by the formula C4H11BO2C_4H_{11}BO_2 and features a tert-butyl group attached to a boronic acid moiety.
  • Mechanism of Action : Boronic acids, including TBBA, are known to interact with diols and other nucleophilic groups in biological systems, which can lead to inhibition of specific enzymes and modulation of cellular processes.

Anticancer Activity

TBBA has shown promise in cancer treatment through various mechanisms:

  • Proteasome Inhibition : TBBA and its derivatives have been identified as proteasome inhibitors, which can halt cell cycle progression in cancer cells. For example, one study indicated that a related boronic acid compound exhibited an IC50 of 6.74 nM against cancer cells by inhibiting proteasome activity .
  • Targeting Cancer Cell Selectivity : Research has demonstrated that boronic acids can selectively bind to the glycocalyx of cancer cells. This property enhances drug delivery specifically to malignant cells while minimizing effects on normal cells .
  • Case Study : A recent study highlighted that TBBA derivatives effectively inhibited the growth of multiple cancer cell lines, with significant growth inhibition observed at concentrations as low as 5 μM .

Antibacterial Activity

The antibacterial properties of TBBA are notable, particularly against resistant bacterial strains:

  • Inhibition of β-Lactamases : TBBA has been shown to inhibit class C β-lactamases, which are responsible for antibiotic resistance in bacteria such as Acinetobacter baumannii. Inhibition constants (Ki) for TBBA derivatives were found to be as low as 0.004 µM, indicating strong binding affinity .
  • Mechanistic Insights : The mechanism involves covalent binding to serine residues in the active site of β-lactamases, effectively preventing these enzymes from hydrolyzing β-lactam antibiotics .
  • Biofilm Formation Inhibition : TBBA has also been reported to inhibit biofilm formation by Pseudomonas aeruginosa, a common pathogen in nosocomial infections. This activity is crucial for treating infections where biofilms contribute to antibiotic resistance .

Transport Facilitation

Another significant aspect of TBBA is its role in facilitating the transport of ribonucleosides across lipid membranes:

  • Mechanism of Transport : Studies indicate that boronic acids enhance the transport efficiency of ribonucleosides through lipid bilayers by forming lipophilic boronate esters transiently during the transport process .
  • Experimental Findings : In experiments using large unilamellar vesicles, TBBA demonstrated superior transport facilitation compared to other boronic acids tested. The study reported nearly complete selectivity for nucleosides over other substrates during transport assays .

Data Summary

The following table summarizes key findings from various studies on the biological activities of this compound:

Activity Type IC50/Ki Value Target/Organism Study Reference
Proteasome Inhibition6.74 nMCancer Cells
β-Lactamase Inhibition0.004 µMAcinetobacter baumannii
Biofilm Formation InhibitionNot specifiedPseudomonas aeruginosa
Nucleoside TransportNot specifiedLiposomes

Properties

IUPAC Name

tert-butylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11BO2/c1-4(2,3)5(6)7/h6-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPPXKVBGUSCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86253-12-5
Record name tert-butylboronic acid
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